molecular formula C21H14ClFN4O3 B2880197 N-(4-chlorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1251673-45-6

N-(4-chlorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

Cat. No.: B2880197
CAS No.: 1251673-45-6
M. Wt: 424.82
InChI Key: ZZIMNOSPJPTLME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C21H14ClFN4O3 and its molecular weight is 424.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photovoltaic Efficiency and Molecular Interactions

  • A study involving compounds with structures similar to N-(4-chlorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide demonstrated their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds showed good light harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic applications. Additionally, their non-linear optical (NLO) activities were investigated, revealing potential for various optoelectronic applications (Mary et al., 2020).

Antimicrobial Properties

  • Research on derivatives of 1,3,4-oxadiazole, which share a core structural similarity with the compound , has highlighted their effectiveness as antimicrobial agents. These studies have shown significant inhibitory effects against a range of Gram-positive and Gram-negative bacteria, as well as fungi, indicating their potential use in developing new antimicrobial therapies (Parikh & Joshi, 2014).

Enzyme Inhibition

  • Another line of research has focused on the synthesis of derivatives and their evaluation as enzyme inhibitors. These compounds have been studied for their potential to inhibit specific enzymes, which could be beneficial in designing drugs for treating various diseases. For instance, some derivatives have been identified as promising inhibitors of α-glucosidase, an enzyme target for diabetes management (Iftikhar et al., 2019).

Biological Screening for Potential Therapeutics

  • Synthesized derivatives have also been subjected to biological screening to assess their potential as therapeutic agents. These studies involve evaluating the compounds' antibacterial activity against various bacterial strains, thereby contributing to the development of new antibacterial drugs (Iqbal et al., 2017).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClFN4O3/c22-14-5-9-16(10-6-14)24-18(28)12-27-11-1-2-17(21(27)29)20-25-19(26-30-20)13-3-7-15(23)8-4-13/h1-11H,12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIMNOSPJPTLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.